2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

Catalog No.
S13074234
CAS No.
M.F
C18H16N4O2S
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(...

Product Name

2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide

IUPAC Name

2-(3-cyano-5,8-dimethylquinolin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C18H16N4O2S/c1-10-4-5-11(2)17-14(10)7-13(8-19)18(21-17)25-9-16(23)20-15-6-12(3)24-22-15/h4-7H,9H2,1-3H3,(H,20,22,23)

InChI Key

AKCJDZHEJWOCJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)SCC(=O)NC3=NOC(=C3)C)C#N

The compound 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide is a synthetic organic molecule characterized by its unique structure that combines elements of quinoline, isoxazole, and acetamide. The presence of a cyano group and a sulfur atom linked to the quinoline moiety suggests potential reactivity and biological activity. This compound is notable for its diverse applications in medicinal chemistry, particularly as a lead compound in drug development.

The chemical reactivity of this compound is largely attributed to its functional groups. The cyano group can participate in nucleophilic addition reactions, while the sulfur atom may engage in oxidation or substitution reactions. The acetamide portion can undergo hydrolysis or amide bond cleavage under acidic or basic conditions. Furthermore, the quinoline structure can act as a ligand in coordination chemistry, potentially forming complexes with metal ions.

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of the quinoline and isoxazole moieties in this compound may enhance its pharmacological profile. Preliminary studies suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for further biological evaluation.

The synthesis of 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves multi-step reactions:

  • Formation of Quinoline Derivative: Starting materials such as 5,8-dimethylquinoline can be reacted with sulfur sources to introduce the sulfanyl group.
  • Introduction of Cyano Group: A nitrile source can be added to the quinoline derivative under appropriate conditions to form the cyano-substituted product.
  • Synthesis of Isoxazole Ring: The isoxazole moiety can be synthesized through cyclization reactions involving suitable precursors.
  • Final Coupling Reaction: The acetamide group is introduced through acylation reactions with the isoxazole derivative.

These steps may require optimization to improve yield and purity.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it serves as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: If shown to possess insecticidal properties, it could be explored as a pesticide.

Interaction studies involving this compound are crucial for understanding its mechanism of action and potential therapeutic applications. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.
  • In vitro Assays: Assessing biological activity against various cell lines to determine cytotoxicity or efficacy.
  • In vivo Studies: Testing the compound in animal models to evaluate pharmacokinetics and therapeutic effects.

Several compounds share structural similarities with 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide, including:

  • Methyl 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetate
    • Contains a pyridine instead of quinoline.
    • Exhibits different biological properties due to structural variations.
  • 2-(4-formyl-2-methoxyphenoxy)-N-(5-methylisoxazol-3-yl)acetamide
    • Features a phenoxy group instead of quinoline.
    • May have distinct pharmacological effects.
  • (2S)-2-[4-(3-cyanophenyl)-6-(5-methyl-1H-triazol-3-yl)-2,3-dihydroindole-1-carbonyl]pyrrolidine
    • Contains an indole core instead of quinoline.
    • Potentially different interaction profiles with biological targets.

Uniqueness

The uniqueness of 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide lies in its specific combination of functional groups that may confer unique pharmacological properties not found in similar compounds. Its potential as a multi-target drug candidate makes it an important subject for further research and development in medicinal chemistry.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

352.09939694 g/mol

Monoisotopic Mass

352.09939694 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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